REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([S:8](=[O:9])(=[O:10])[Cl:11])[cH:5][n:6][cH:7]1.[C:12]([CH3:13])([CH3:14])([CH3:15])[NH2:16].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27]>>[Br:1][c:2]1[cH:3][c:4]([S:8](=[O:9])(=[O:10])[NH:16][C:12]([CH3:13])([CH3:14])[CH3:15])[cH:5][n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cncc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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CC(C)(C)NS(=O)(=O)c1cncc(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |